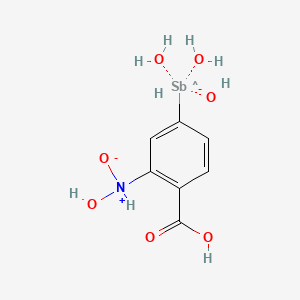
1-Chloro-4-(2,2,2-trichloroethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-(2,2,2-trichloroethyl)benzene is an organic compound with the molecular formula C8H6Cl4 It is a derivative of benzene, where a chlorine atom and a trichloroethyl group are substituted at the para position
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-4-(2,2,2-trichloroethyl)benzene can be synthesized through several methods. One common method involves the chlorination of 4-ethylbenzene, followed by further chlorination to introduce the trichloroethyl group. The reaction typically requires a catalyst such as iron(III) chloride and is carried out under controlled temperature conditions to ensure selective chlorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound.
化学反应分析
Types of Reactions
1-Chloro-4-(2,2,2-trichloroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The trichloroethyl group can be reduced to form ethylbenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Major products are benzoic acid derivatives.
Reduction: The primary product is ethylbenzene.
科学研究应用
1-Chloro-4-(2,2,2-trichloroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-4-(2,2,2-trichloroethyl)benzene involves its interaction with nucleophiles and electrophiles. The chlorine atom and trichloroethyl group make the compound reactive towards nucleophilic substitution and electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions.
相似化合物的比较
Similar Compounds
1-Chloro-4-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a trichloroethyl group.
1,2-Dichloro-4-(chloromethyl)benzene: Contains additional chlorine atoms on the benzene ring.
1-Chloro-4-(2-nitroethyl)benzene: Has a nitroethyl group instead of a trichloroethyl group.
Uniqueness
1-Chloro-4-(2,2,2-trichloroethyl)benzene is unique due to its specific substitution pattern and the presence of the trichloroethyl group. This makes it particularly reactive in certain chemical reactions and useful as an intermediate in the synthesis of various compounds.
属性
CAS 编号 |
3883-14-5 |
|---|---|
分子式 |
C8H6Cl4 |
分子量 |
243.9 g/mol |
IUPAC 名称 |
1-chloro-4-(2,2,2-trichloroethyl)benzene |
InChI |
InChI=1S/C8H6Cl4/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2 |
InChI 键 |
JBAZZQADYIIBMU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(Cl)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


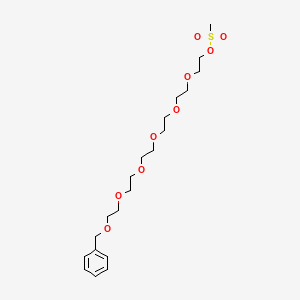
![tert-Butyl 2-methoxy-7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B11827239.png)
![5-Bromo-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11827243.png)
![methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11827256.png)
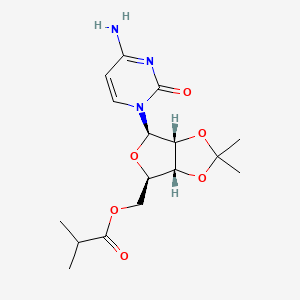
![6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine](/img/structure/B11827264.png)
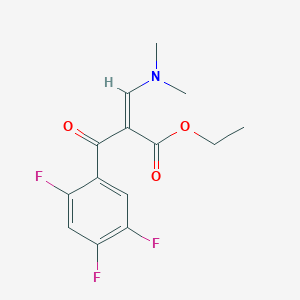
![Ethyl 3'-hydroxy-4'-oxo-2,3,4',5,6,6',7',8'-octahydrospiro[pyran-4,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B11827279.png)
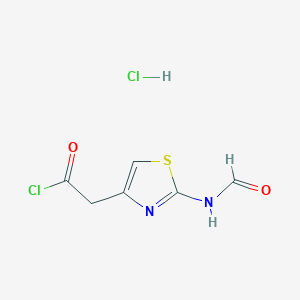
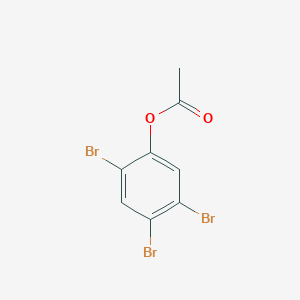
![N-[(3aR,4R)-6-methoxy-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11827305.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11827309.png)
![3-Methoxy-5,6-dihydro-7h-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B11827322.png)
